molecular formula C8H12N2O B12379855 2-Isopropyl-3-methoxypyrazine-d7

2-Isopropyl-3-methoxypyrazine-d7

Cat. No.: B12379855
M. Wt: 159.24 g/mol
InChI Key: NTOPKICPEQUPPH-NWOXSKRJSA-N
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Description

2-Isopropyl-3-methoxypyrazine-d7 is a deuterated analog of 2-Isopropyl-3-methoxypyrazine, a compound known for its distinct odor. This compound is often used as a reference material in various scientific studies due to its stable isotopic labeling, which allows for precise tracking in analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-methoxypyrazine-d7 typically involves the deuteration of 2-Isopropyl-3-methoxypyrazine. This process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methoxypyrazine-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazines .

Scientific Research Applications

2-Isopropyl-3-methoxypyrazine-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-methoxypyrazine-d7 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for precise tracking in various biological and chemical processes. This enables researchers to study the pathways and interactions of the compound in detail, providing valuable insights into its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-3-methoxypyrazine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in scientific research where accurate tracking and measurement are essential .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

159.24 g/mol

IUPAC Name

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-methoxypyrazine

InChI

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1D3,2D3,6D

InChI Key

NTOPKICPEQUPPH-NWOXSKRJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=NC=CN=C1OC)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC=CN=C1OC

Origin of Product

United States

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